molecular formula C8H9FN2O3 B8384687 2-[(4-Fluoro-2-nitrophenyl)amino]ethanol

2-[(4-Fluoro-2-nitrophenyl)amino]ethanol

Cat. No.: B8384687
M. Wt: 200.17 g/mol
InChI Key: OKNWUMOCPDCXML-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-2-nitrophenyl)amino]ethanol is an aromatic nitro compound featuring an ethanolamine side chain linked to a 4-fluoro-2-nitrophenyl group. Its molecular formula is C₈H₈FN₂O₃, with a molecular weight of 214.16 g/mol. The structure comprises a nitro group (-NO₂) and a fluorine atom at the 2- and 4-positions of the phenyl ring, respectively, connected via an amino group (-NH-) to a hydroxyethyl chain.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(4-fluoro-2-nitroanilino)ethanol

InChI

InChI=1S/C8H9FN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2

InChI Key

OKNWUMOCPDCXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])NCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Modified Side Chains

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Properties
2-[(4-Fluoro-2-nitrophenyl)amino]ethanol (Target) C₈H₈FN₂O₃ 214.16 Ethanolamine side chain Potential antiviral precursor
3-((4-Fluoro-2-nitrophenyl)amino)propanol C₉H₁₁FN₂O₃ 214.19 Propanol chain (additional -CH₂- unit) Enhanced lipophilicity for drug delivery
2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol C₁₂H₁₉N₃O₄ 269.30 Ethyl and hydroxyethyl branching on amino Improved solubility in polar solvents
2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]ethanol hydrochloride C₁₂H₁₇ClFN₃O₃ 305.73 Piperazine ring introduction Enhanced binding to biological targets

Key Observations :

  • Branching/Substituents : Ethyl and hydroxyethyl groups (C₁₂H₁₉N₃O₄) enhance solubility in aqueous media, making them suitable for pharmaceutical formulations .
  • Heterocyclic Additions : Piperazine derivatives (C₁₂H₁₇ClFN₃O₃) introduce basic nitrogen atoms, which can facilitate interactions with enzymes or receptors in drug design .

Analogs with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Biological Activity
1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (9a) C₁₇H₁₄FN₃O₃ 344.08 Pyrazole ring substituent Anti-rhinovirus activity (IC₅₀ = 1.2 µM)
1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2-(4-fluoro-2-nitrophenyl)ethanol (9b) C₁₇H₁₄FN₃O₃ 344.08 1,2,4-Triazole ring substituent Anti-rhinovirus activity (IC₅₀ = 0.8 µM)

Key Observations :

  • Heterocyclic Influence : Replacement of pyrazole (9a) with triazole (9b) improves antiviral potency, likely due to stronger hydrogen-bonding interactions with viral targets .
  • Both compounds retain the 4-fluoro-2-nitrophenyl group, underscoring its role in stabilizing the aromatic system and enhancing electron-deficient character for target binding.

Key Observations :

  • Lack of comprehensive toxicological data for many analogs necessitates conservative safety protocols.

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